molecular formula C34H42FN3O10 B12714864 (Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one CAS No. 89011-86-9

(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one

Cat. No.: B12714864
CAS No.: 89011-86-9
M. Wt: 671.7 g/mol
InChI Key: ZWEXEPCKCNOXPI-SPIKMXEPSA-N
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Description

(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups, including a fluorophenyl group, a morpholine ring, and a piperazine ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the fluorophenyl and morpholine intermediates, followed by their coupling with the piperazine ring. The final step involves the addition of the (Z)-but-2-enedioic acid moiety under controlled reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents, catalysts, and reaction conditions is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one is unique due to its combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the fluorophenyl, morpholine, and piperazine rings, along with the (Z)-but-2-enedioic acid moiety, sets it apart from other similar compounds and enhances its potential for various applications .

Properties

CAS No.

89011-86-9

Molecular Formula

C34H42FN3O10

Molecular Weight

671.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C26H34FN3O2.2C4H4O4/c1-21(26(31)23-5-3-2-4-6-23)19-28-11-13-29(14-12-28)20-25(30-15-17-32-18-16-30)22-7-9-24(27)10-8-22;2*5-3(6)1-2-4(7)8/h2-10,21,25H,11-20H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

ZWEXEPCKCNOXPI-SPIKMXEPSA-N

Isomeric SMILES

CC(C(=O)C1=CC=CC=C1)CN2CCN(CC2)CC(N3CCOCC3)C4=CC=C(C=C4)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCOCC3)C(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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